

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS number lookup

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Compound of Interest

Compound Name: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B591618

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Technical Guide: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

CAS Number: 1018297-63-6

This in-depth technical guide provides comprehensive information on the chemical compound **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol**, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, imparts specific chemical and physical properties that are of interest in medicinal chemistry.

| Property | Value | Source |
|-------------------|--|-----------------|
| CAS Number | 1018297-63-6 | Internal Search |
| Molecular Formula | C ₁₁ H ₁₀ FNO ₂ | Internal Search |
| Molecular Weight | 207.20 g/mol | Internal Search |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |

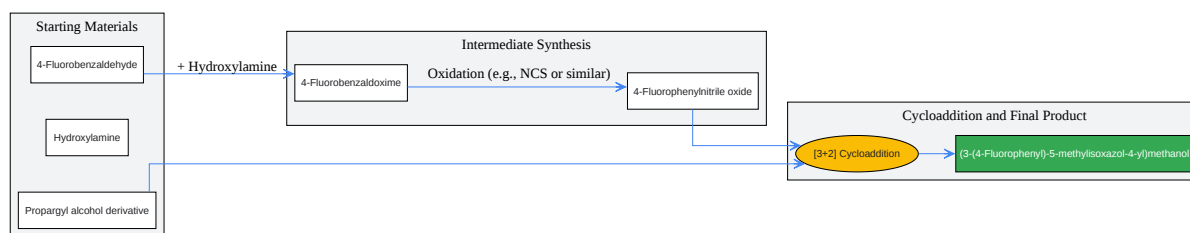
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol** is not readily available in the public domain, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of 3,4,5-trisubstituted isoxazoles. A common and effective method is the [3+2] cycloaddition reaction.

A potential synthetic pathway is outlined below. This should be considered a theoretical approach and would require experimental optimization.

Proposed Synthetic Pathway: [3+2] Cycloaddition

This pathway involves the reaction of a nitrile oxide with a substituted alkyne.



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Caption: Proposed synthesis of **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol**.

General Experimental Protocol (Hypothetical)

- **Synthesis of 4-Fluorobenzaldoxime:** 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, 4-fluorobenzaldoxime, can be isolated by crystallization or extraction.
- **In situ Generation of 4-Fluorophenylnitrile Oxide:** The 4-fluorobenzaldoxime is then converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF. The nitrile oxide is generated in situ by the addition of a non-nucleophilic base (e.g., triethylamine). This intermediate is highly reactive and is used immediately in the next step.
- **[3+2] Cycloaddition:** The freshly generated 4-fluorophenylnitrile oxide is reacted with a suitable propargyl alcohol derivative (e.g., 2-butyne-1-ol) in an appropriate solvent. The cycloaddition reaction proceeds to form the isoxazole ring. The reaction conditions, such as temperature and reaction time, would need to be optimized.
- **Purification:** The final product, **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol**, would be isolated from the reaction mixture using standard techniques such as column chromatography on silica gel. The structure and purity of the compound would then be confirmed by analytical methods like NMR (^1H and ^{13}C), mass spectrometry, and HPLC.

Biological Activity and Potential Applications

While specific biological data for **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol** is scarce in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this specific compound.

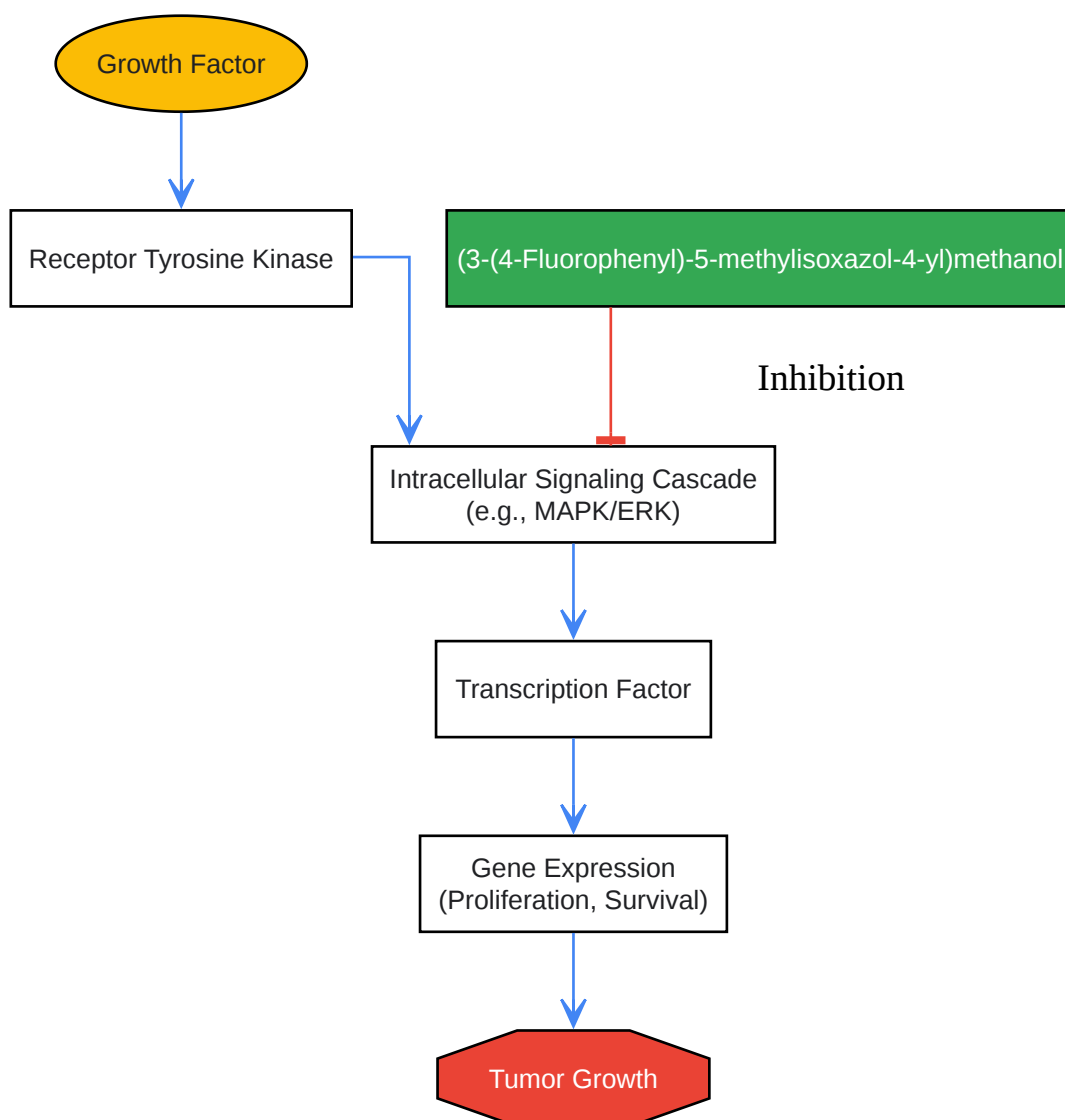
Potential Areas of Biological Investigation

Based on the activities of structurally related isoxazole-containing compounds, potential therapeutic applications for **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol** could include:

- **Anticancer:** Many isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.
- **Anti-inflammatory:** The isoxazole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).
- **Antimicrobial:** Isoxazole-containing compounds have been investigated for their antibacterial and antifungal properties.
- **Neurological Disorders:** Some isoxazole derivatives have shown activity as modulators of receptors in the central nervous system.

Hypothesized Mechanism of Action (Illustrative)

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action, for instance, in an oncology context where it might inhibit a key signaling pathway.



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Caption: Hypothesized inhibition of a cancer signaling pathway.

Future Research Directions

To fully elucidate the therapeutic potential of **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol**, further research is required. Key areas for future investigation include:

- Development of a robust and scalable synthetic protocol.
- In vitro screening against a panel of cancer cell lines, microbial strains, and relevant enzymes and receptors to identify its biological targets.

- In vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.
- Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.

This technical guide provides a foundational understanding of **(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol** based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and potential applications.

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